2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the triazolopyrimidine family This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with a methylsulfanyl group at the 2-position and a naphthyl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature, resulting in the formation of the desired compound with excellent yields . The reaction conditions are mild and do not require the use of any catalysts, making the process efficient and environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach mentioned above can be scaled up for industrial applications. The simplicity and efficiency of the reaction conditions make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including nucleophilic addition, oxidation, and substitution reactions.
Common Reagents and Conditions
Nucleophilic Addition: This reaction can be carried out under mild base-free conditions, leading to the formation of stable dihydro derivatives.
Substitution: The compound can undergo substitution reactions with various nucleophiles, resulting in the formation of different substituted products.
Major Products Formed
The major products formed from these reactions include stable dihydro derivatives and nitro-substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as a tubulin polymerization inhibitor, binding to the colchicine binding site of tubulin and disrupting microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound has been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine Derivatives: These compounds share the triazolopyrimidine scaffold and exhibit similar pharmacological activities, such as antimicrobial and anticancer properties.
Thiazolo[3,2-b][1,2,4]triazole: Another heterocyclic compound with a similar structure, known for its diverse biological activities.
Uniqueness
2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylsulfanyl and naphthyl groups enhances its pharmacological profile, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C16H12N4S |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
2-methylsulfanyl-7-naphthalen-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C16H12N4S/c1-21-16-18-15-17-10-9-14(20(15)19-16)13-8-4-6-11-5-2-3-7-12(11)13/h2-10H,1H3 |
InChI Key |
WZISDNWOODJPIT-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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